methyl 3-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-4-methoxybenzoate
Description
Methyl 3-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-4-methoxybenzoate is a heterocyclic compound featuring a benzoate ester core substituted with a sulfamoyl group. The sulfamoyl moiety is further functionalized with a branched ethyl chain bearing a 3,5-dimethylpyrazole and a thiophen-3-yl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds studied for antibacterial and enzyme-inhibitory activities .
Properties
IUPAC Name |
methyl 3-[[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-13-9-14(2)23(22-13)17(16-7-8-29-12-16)11-21-30(25,26)19-10-15(20(24)28-4)5-6-18(19)27-3/h5-10,12,17,21H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPFIYRFWTYKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)OC)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its pharmacological properties.
Chemical Structure and Synthesis
The compound features a pyrazole ring , a thiophene moiety , and a benzoate ester , which contribute to its diverse biological activities. The synthesis typically involves the following steps:
- Formation of the Pyrazole Derivative : Alkylation of 3,5-dimethylpyrazole with an appropriate thiophenyl derivative.
- Sulfamoylation : Introduction of the sulfamoyl group to enhance solubility and biological activity.
- Esterification : Finalizing the structure by esterifying with methoxybenzoic acid.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the pyrazole ring have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
| Compound | Activity (IC50 μM) | Target |
|---|---|---|
| Compound A | 1.35 - 2.18 | M. tuberculosis |
| Compound B | 3.73 - 4.00 | E. coli |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through various in vitro assays. It has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Cytotoxicity Studies
In cytotoxicity assays against human cell lines (e.g., HEK-293), the compound displayed low toxicity, with IC50 values indicating a favorable safety profile for further development .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammation and microbial resistance.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways associated with cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have focused on the pharmacological potential of similar compounds:
- Study on Anti-tubercular Activity : A series of pyrazole derivatives were synthesized and screened for their anti-tubercular activity, revealing promising results with IC50 values comparable to standard treatments .
- Evaluation of Anti-inflammatory Effects : Compounds were tested for their ability to reduce inflammation markers in cell cultures, showing significant reductions in TNF-alpha levels .
- Cytotoxicity Assessments : The safety profile was established through cytotoxicity assays, confirming that the compound is non-toxic at therapeutic concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Observations:
Heterocyclic Diversity: The target compound’s pyrazole-thiophene combination distinguishes it from tetrazole (4g) and thiadiazole (LS-03205) derivatives. Compared to nitroimidazole (5b), the target’s pyrazole may reduce redox-related toxicity while maintaining heterocyclic rigidity for target binding .
Functional Group Impact :
- The sulfamoyl group in the target compound contrasts with carbamoyl (4g) and phenylcarbamoyl (LS-03205). Sulfonamides typically exhibit stronger hydrogen-bonding capacity and enzyme inhibition (e.g., carbonic anhydrase) compared to carbamates .
- The methoxy group on the benzoate core is conserved across LS-03205 and the target compound, suggesting shared solubility or steric profiles .
Biological Activity :
- Compound 5b demonstrated explicit antibacterial activity , likely due to its nitroimidazole-thiophene synergy, which may disrupt microbial DNA . The target compound’s sulfamoyl group could mimic this via enzyme inhibition.
- LS-03205 lacks reported activity but provides safety data, highlighting the thiadiazole’s stability under standard conditions .
Computational and Methodological Insights
For example:
- Glide XP scoring incorporates hydrophobic enclosure and hydrogen-bond penalties, which would critically assess the target’s pyrazole-thiophene moiety in enclosed binding pockets .
- Comparative docking against 5b (antibacterial) could reveal if the sulfamoyl group enhances target affinity over nitro groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of this compound, given its complex heterocyclic structure?
- Methodology : The synthesis of pyrazole-thiophene hybrids typically involves refluxing precursors in ethanol or THF with catalysts like copper sulfate. For example, triazole-pyrazole hybrids are synthesized via click chemistry using Cu(I) catalysis (61% yield achieved under 50°C for 16 hours in THF/H₂O) . Recrystallization from DMF/EtOH (1:1) is effective for purification .
- Key Considerations : Solvent choice (polar aprotic vs. protic), reaction time, and catalyst loading significantly impact yield. Monitor intermediates via TLC or HPLC to avoid side reactions.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy, sulfamoyl) via characteristic shifts (e.g., δ 3.8–4.2 ppm for methoxy groups) .
- HPLC-MS : Detect impurities (<1% threshold for pharmacological studies) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for pyrazoline derivatives in Acta Crystallographica .
Q. What are the primary hazards associated with handling this compound, and what safety protocols are advised?
- Safety Data : While specific hazards for this compound are not fully documented, structurally related sulfonamides and pyrazoles may cause respiratory or skin irritation. Use PPE (gloves, goggles) and work in a fume hood. Consult SDS for analogs (e.g., LS-03205: Key Organics Limited) .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. trifluoromethyl groups) influence the compound’s bioactivity?
- Structure-Activity Relationship (SAR) :
- The 3,5-dimethylpyrazole moiety enhances metabolic stability, while the thiophene group contributes to π-π stacking in enzyme binding .
- Methoxy groups at the 4-position improve solubility but may reduce membrane permeability. Compare with trifluoromethyl analogs (e.g., 20% higher IC₅₀ in kinase assays) .
- Experimental Design : Synthesize derivatives via Suzuki-Miyaura coupling or nucleophilic substitution, then assay against target proteins (e.g., tyrosine kinases).
Q. How should researchers address contradictions in reported synthetic yields for analogous compounds?
- Case Study : A triazole-pyrazole hybrid was synthesized in 61% yield via Cu(I)-catalyzed click chemistry , while similar reactions using Pd catalysts yielded <40% .
- Resolution : Optimize reaction parameters (e.g., catalyst:ligand ratio, temperature) and confirm reproducibility across ≥3 independent trials. Use DOE (Design of Experiments) to identify critical factors.
Q. What mechanistic insights explain the compound’s potential pharmacological activity (e.g., antitumor or antimicrobial)?
- Proposed Mechanisms :
- Pyrazole Core : Inhibits COX-2 or kinases via hydrogen bonding with active-site residues .
- Sulfamoyl Group : Acts as a zinc-binding motif in metalloenzyme inhibition (e.g., carbonic anhydrase) .
- Validation : Perform molecular docking (e.g., AutoDock Vina) and validate with enzymatic assays (e.g., IC₅₀ determination).
Q. What strategies are recommended for scaling up synthesis without compromising purity?
- Process Chemistry :
- Replace column chromatography with recrystallization or centrifugal partitioning chromatography (CPC) for large batches .
- Use flow chemistry to enhance heat/mass transfer during reflux steps .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
